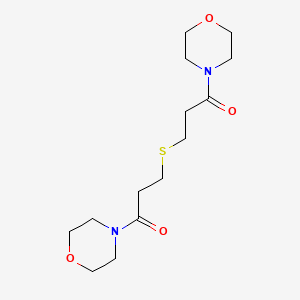
1-Morpholin-4-yl-3-(3-morpholin-4-yl-3-oxopropyl)sulfanylpropan-1-one
Descripción general
Descripción
1-Morpholin-4-yl-3-(3-morpholin-4-yl-3-oxopropyl)sulfanylpropan-1-one is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid . This compound is notable for its unique structure, which includes two morpholine rings and a sulfanylpropanone group.
Métodos De Preparación
The synthesis of 1-Morpholin-4-yl-3-(3-morpholin-4-yl-3-oxopropyl)sulfanylpropan-1-one involves several steps. One common method includes the reaction of morpholine with a suitable precursor under controlled conditions. For instance, morpholine can be added to a mixture containing the precursor and heated to around 60°C with constant stirring. The mixture is then poured into crushed ice and allowed to stand overnight, resulting in the formation of the desired compound . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.
Análisis De Reacciones Químicas
1-Morpholin-4-yl-3-(3-morpholin-4-yl-3-oxopropyl)sulfanylpropan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications across various fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects, particularly in drug development. Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in biochemical research. Additionally, it may have industrial applications, such as in the production of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 1-Morpholin-4-yl-3-(3-morpholin-4-yl-3-oxopropyl)sulfanylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
1-Morpholin-4-yl-3-(3-morpholin-4-yl-3-oxopropyl)sulfanylpropan-1-one can be compared with other similar compounds, such as 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole and 3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]. These compounds share structural similarities, such as the presence of morpholine rings, but differ in other functional groups and overall structure. The unique combination of morpholine rings and a sulfanylpropanone group in this compound sets it apart from these similar compounds .
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-(3-morpholin-4-yl-3-oxopropyl)sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4S/c17-13(15-3-7-19-8-4-15)1-11-21-12-2-14(18)16-5-9-20-10-6-16/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDAEMYNNMKIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCSCCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















